molecular formula C18H16BrN3O4 B11013541 N-(3-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-(3-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11013541
M. Wt: 418.2 g/mol
InChI Key: ABAJMCKDKPUWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide (Compound ID: Y042-9874) is a quinazolinone-based acetamide derivative with a molecular formula of C₁₈H₁₆BrN₃O₄ and a molecular weight of 418.24 g/mol. Its structure features a 3-bromophenyl group attached to the acetamide moiety and a 6,7-dimethoxy-substituted quinazolin-4-one core. Key physicochemical properties include a logP of 2.75, polar surface area of 64.75 Ų, and moderate aqueous solubility (logSw = -3.335), suggesting balanced lipophilicity for membrane permeability .

Properties

Molecular Formula

C18H16BrN3O4

Molecular Weight

418.2 g/mol

IUPAC Name

N-(3-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H16BrN3O4/c1-25-15-7-13-14(8-16(15)26-2)20-10-22(18(13)24)9-17(23)21-12-5-3-4-11(19)6-12/h3-8,10H,9H2,1-2H3,(H,21,23)

InChI Key

ABAJMCKDKPUWRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=CC=C3)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Acetamide Formation: The final step involves the coupling of the brominated phenyl derivative with the quinazolinone core through an acetamide linkage. This can be achieved using acylation reactions with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Quinazolinone Core Reactivity

  • Oxidation : The 4-oxo group undergoes reduction to form secondary alcohols under catalytic hydrogenation.

  • Halogenation : Iodination at position 6 (similar to related compounds) occurs via electrophilic substitution, enabling further cross-coupling reactions .

Acetamide Side Chain Modifications

  • Hydrolysis : The acetamide group converts to a carboxylic acid under strong acidic (HCl) or basic (NaOH) conditions, expanding derivatization options.

  • Alkylation : Reaction with alkyl halides (e.g., ethyl bromoacetate) forms ester derivatives, as demonstrated in analogous compounds .

Biological Interaction-Driven Reactions

The compound interacts with biological targets through:

  • Hydrogen bonding : The quinazolinone carbonyl and methoxy groups form bonds with enzyme active sites.

  • Hydrophobic interactions : The bromophenyl group engages non-polar residues in receptors.

Table 2: Reaction Outcomes vs. Analogues

ReactionTarget Compound OutcomeAnalogues (e.g., 6-iodo derivatives )
Alkylation Stable ester formationHigher reactivity due to iodine
Hydrolysis Carboxylic acid (moderate yield)Faster kinetics in brominated analogues

The bromine atom’s electron-withdrawing effect slows electrophilic substitution compared to iodine-substituted counterparts .

Stability and Degradation

  • Thermal stability : Decomposes above 250°C, releasing brominated byproducts.

  • Photodegradation : Exposure to UV light induces cleavage of the acetamide bond, necessitating storage in opaque containers.

Scientific Research Applications

Anticancer Activity

The compound has shown promise in anticancer research. Quinazoline derivatives, including N-(3-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide, have been evaluated for their ability to inhibit cancer cell proliferation. Studies indicate that modifications in the quinazoline structure can enhance cytotoxicity against various cancer cell lines. For instance, similar compounds have demonstrated significant activity against estrogen receptor-positive breast cancer cells (MCF7) through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has indicated that quinazoline derivatives possess antimicrobial properties. The presence of bromine and methoxy groups in the structure may enhance the compound's ability to interact with microbial targets, potentially leading to effective treatments against bacterial and fungal infections. In vitro studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of quinazoline derivatives. Variations in substituents on the quinazoline core can significantly affect biological activity. For example:

Compound NameStructure FeaturesUnique Aspects
This compoundBromophenyl and dimethoxy substitutionsEnhanced binding affinity due to halogen substitution
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamideLacks bromine substitutionPotentially lower reactivity
2-Chloro-N-[2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]acetamideChlorine instead of bromineDifferent electronic properties affecting activity

Case Studies

Several studies have explored the biological activities of quinazoline derivatives similar to this compound:

  • Anticancer Screening : A study demonstrated that compounds with similar structures showed significant cytotoxicity against MCF7 cells, with some derivatives achieving IC50 values in the low micromolar range .
  • Antimicrobial Testing : Another investigation reported that related quinazoline compounds exhibited promising antimicrobial activity against various pathogens, indicating their potential as leads for new antimicrobial agents .
  • Molecular Docking Studies : Computational studies have been conducted to understand how these compounds bind to their biological targets. For instance, molecular docking simulations revealed favorable interactions between quinazoline derivatives and key enzymes involved in cancer progression .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Quinazolinone-acetamide derivatives are widely explored for diverse pharmacological activities. Below is a detailed comparison of N-(3-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide with analogs reported in recent studies:

Structural Analogues and Pharmacological Profiles

Compound Name Molecular Formula Molecular Weight Key Structural Differences Reported Activity Reference
This compound C₁₈H₁₆BrN₃O₄ 418.24 3-bromophenyl, 6,7-dimethoxy quinazolinone Not explicitly reported; structural analogs suggest potential kinase/TB inhibition
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide C₁₇H₁₄ClN₃O₂ 331.77 Chloro/methyl substituents, phenyl group Potent enoyl-acyl carrier protein reductase (InhA) inhibitor (anti-TB)
N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (1a) C₁₉H₁₄N₄O₅ 378.34 Phthalimide substituent, methyl-quinazolinone Moderate antioxidant activity (DPPH assay)
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide C₁₈H₁₈N₄O₂ 322.36 Ethylamino side chain, phenyl-quinazolinone Anti-inflammatory activity (stronger than Diclofenac in vivo)
N-(5-Chloro-2,4-dimethoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide C₂₀H₂₀ClN₃O₆ 433.85 Chloro-dimethoxyphenyl, additional methoxy groups Not reported; structural similarity suggests kinase/antimicrobial potential

Key Observations

6,7-Dimethoxy groups on the quinazolinone core increase polarity and hydrogen-bonding capacity relative to methyl or unsubstituted analogs, which could influence solubility and target engagement .

Pharmacological Trends: Anti-TB activity is prominent in chloro/methyl-substituted analogs (e.g., 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide), suggesting electron-withdrawing groups enhance InhA inhibition . Phthalimide hybrids (e.g., compound 1a) exhibit antioxidant properties, though lower potency than thiophene derivatives (e.g., 1b in ). Ethylamino side chains (e.g., ) improve anti-inflammatory activity, likely through enhanced hydrogen bonding with cyclooxygenase (COX-2) or NF-κB targets.

Polar surface area (64.75 Ų) aligns with analogs showing CNS permeability (e.g., hexahydrophthalimide derivatives in ).

Biological Activity

N-(3-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

  • Molecular Formula: C₁₈H₁₆BrN₃O₄
  • Molecular Weight: 418.2 g/mol
  • CAS Number: 1081116-74-6
  • Structure:
    COc1cc2ncn(CC O Nc3ccccc3Br)c O c2cc1OC\text{COc}_1\text{cc}_2\text{ncn}\left(\text{CC O N}\text{c}_3\text{ccccc}_3\text{Br}\right)\text{c O c}_2\text{cc}_1\text{OC}

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent antimicrobial activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Candida albicans0.039 mg/mL
Bacillus subtilis0.0048 mg/mL

These results indicate that the compound has strong inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against C. albicans .

Anticancer Activity

The quinazoline derivatives, particularly those containing bromine and methoxy groups, have shown promising anticancer activity in various studies. The mechanism of action often involves the inhibition of specific kinases involved in cancer cell proliferation.

Case Study: In Vitro Studies

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study reported a significant reduction in cell viability in breast cancer cell lines treated with this compound .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing N-(3-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide?

Methodological Answer:
The synthesis typically involves coupling quinazolinone intermediates with substituted acetamide moieties. Key steps include:

  • Condensation reactions : Refluxing quinazolin-4-one derivatives with bromophenyl acetamide precursors in polar aprotic solvents (e.g., DMF) under inert atmosphere .
  • Optimization of molar ratios : For example, reports a 1:6.4 molar ratio of quinazolinone to aldehyde in refluxing ethanol, yielding 29.5–60% product after 18–43 hours .
  • Purification : Column chromatography or recrystallization, with purity confirmed via melting points (e.g., 274–317°C) and elemental analysis (±0.5% deviation) .

Example Reaction Conditions from Analogous Syntheses:

CompoundMolar Ratio (Quinazolinone:Aldehyde)Reflux Time (h)Yield (%)Melting Point (°C)
11m 1:6.41829.5314–317
11n 1:9.52541.2280–282
11k 1:5.22238292–295

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbonyl groups (δ 165–170 ppm). uses DEPT-135 to distinguish CH, CH2, and CH3 groups .
  • Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z 455–459 [M+]) and fragmentation patterns .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N within ±0.5% of theoretical values) .
  • HPLC : Assesses purity (>95%) via retention time matching with standards .

Basic: How is the preliminary biological activity (e.g., anticancer, anti-inflammatory) of this compound typically evaluated?

Methodological Answer:

  • Anticancer Screening :
    • MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., IC50 values) .
    • Apoptosis Markers : Flow cytometry for caspase-3 activation and Annexin V staining .
  • Anti-Inflammatory Testing :
    • COX-2 Inhibition : ELISA-based assays to quantify prostaglandin E2 suppression .
    • Paw Edema Models : In vivo evaluation of inflammation reduction compared to diclofenac .
  • Antioxidant Activity : DPPH radical scavenging assays, with IC50 compared to ascorbic acid .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

Methodological Answer:

  • Substituent Variation : Modify the bromophenyl group (e.g., electron-withdrawing vs. donating groups) and quinazolinone methoxy positions. shows 2-(ethylamino)-substituted analogs enhance anti-inflammatory activity by 20% over diclofenac .
  • Bioisosteric Replacement : Replace the acetamide linker with thioacetamide (logP optimization) .
  • In Silico Docking : Predict binding affinities to targets like V1b vasopressin receptors using AutoDock Vina .

Example SAR Findings:

ModificationBiological EffectReference
4-Methoxyphenyl substituentIncreased cytotoxicity (IC50 = 8.2 μM) vs. HeLa cells
Ethylamino side chain20% higher COX-2 inhibition vs. diclofenac

Advanced: What computational approaches are used to predict the compound’s physicochemical properties and target interactions?

Methodological Answer:

  • DFT Calculations : Analyze HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps to predict reactivity .
  • ADME Prediction : Tools like SwissADME estimate logP (2.6), topological polar surface area (87.5 Ų), and blood-brain barrier permeability .
  • Molecular Dynamics Simulations : Simulate binding stability to kinase domains (e.g., 50 ns trajectories for RMSD analysis) .

Key Computed Properties:

PropertyValueReference
XlogP2.6
H-bond acceptors5
HOMO-LUMO gap4.2 eV

Advanced: What strategies resolve contradictions in biological activity data between structural analogs?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC50 values across multiple concentrations to rule out assay variability .
  • Target Profiling : Use kinase selectivity panels to identify off-target effects (e.g., EGFR vs. VEGFR inhibition) .
  • Metabolite Identification : LC-MS/MS to detect active metabolites that may explain discrepancies in vivo vs. in vitro data .

Advanced: How is the compound’s metabolic stability and toxicity profile assessed during development?

Methodological Answer:

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t1/2 and intrinsic clearance .
  • Ames Test : Evaluate mutagenicity using Salmonella strains TA98/TA100 .
  • hERG Binding Assays : Patch-clamp electrophysiology to assess cardiac toxicity risks .

Example Toxicity Data:

AssayResultReference
Ames TestNon-mutagenic (≤2-fold revertant colonies)
hERG IC50>10 μM (low risk)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.